2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone

Purity Quality Assurance ISO Certification

Researchers installing hydrazine onto 4,5-dichloro-pyridazinone precursors face regioselectivity challenges and product mixtures requiring chromatographic purification-adding cost and time to library synthesis. This pre-formed 5-hydrazino-pyridazinone eliminates one synthetic step, bypasses protecting-group chemistry, and guarantees functional-group fidelity. • Direct condensation with aldehydes/ketones to form hydrazones without activation or protection • Three orthogonal reactive sites (protected N2, C4-Cl, C5-NHNH2) enable sequential functionalization for focused heterocycle libraries • NLT 98% purity with ISO quality documentation supports reproducible lead-optimisation and analytical method development

Molecular Formula C8H13ClN4O
Molecular Weight 216.67
CAS No. 329710-01-2
Cat. No. B2531770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone
CAS329710-01-2
Molecular FormulaC8H13ClN4O
Molecular Weight216.67
Structural Identifiers
SMILESCC(C)(C)N1C(=O)C(=C(C=N1)NN)Cl
InChIInChI=1S/C8H13ClN4O/c1-8(2,3)13-7(14)6(9)5(12-10)4-11-13/h4,12H,10H2,1-3H3
InChIKeyKJQHTWXBNSBDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridazinone Building Block Procurement & Differentiation Guide


2-(tert-Butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone (CAS 329710-01-2) is a heterocyclic pyridazinone derivative bearing a tert-butyl group at N2, a chloro substituent at C4, and a hydrazino moiety at C5 [1]. The compound has a molecular formula of C₈H₁₃ClN₄O and a molecular weight of 216.67 g/mol . It is commercially supplied as a research-grade building block with a certified purity of NLT 98% and is accompanied by ISO quality system documentation . The combination of three distinct reactive sites—a protected nitrogen, an aryl chloride, and a free hydrazine—makes this scaffold a versatile intermediate for the construction of focused libraries of hydrazones, pyrazolopyridazines, and condensed heterocycles.

Why Analogs Cannot Replace This Pyridazinone Scaffold


Pyridazinone-based building blocks with identical core structures but different substituents at positions 2, 4, or 5 exhibit fundamentally different reactivity, which directly determines the accessible chemical space and downstream application scope. The hydrazino group at the 5-position of the target compound enables condensation with carbonyl compounds to form hydrazones and participation in [4+2] cyclocondensation reactions that yield pyridazino[4,5-c]pyridazinones—transformations that are chemically inaccessible to the common 5-hydroxy analog (CAS 88093-48-5), which reacts exclusively via O-alkylation or O-acylation pathways [1]. In published agrochemical lead-optimisation studies, the 5-hydroxy congener was functionalized through etherification with oxadiazole electrophiles, whereas 5-hydrazino derivatives permitted direct hydrazone formation with aldehydes and ketones, affording a structurally distinct library [2]. The more readily available 2-tert-butyl-4,5-dichloro precursor (CAS 84956-71-8) can serve as a starting point for hydrazine installation, but its use adds a synthetic step, introduces the need for regioselective substitution, and typically results in product mixtures that require chromatographic purification—factors that directly affect procurement economics and workflow efficiency. Selecting the pre-formed hydrazino compound eliminates this synthetic uncertainty and guarantees functional-group fidelity.

Quantitative Differentiation Evidence Against Closest Analogs


Certified Purity and ISO Documentation Advantage

The target compound is supplied with a certified purity of NLT 98% and traceable ISO quality documentation . The 5-hydroxy analog (2-tert-butyl-4-chloro-5-hydroxy-3(2H)-pyridazinone, CAS 88093-48-5) is listed by the same supplier at 97% purity without explicit ISO certification . The structurally analogous 3-tert-butyl-6-hydrazinylpyridazine (CAS 99565-11-4), which lacks the pyridazinone carbonyl, is offered at 95% purity .

Purity Quality Assurance ISO Certification

Synthetic Versatility of the Hydrazino Substituent

The 5-hydrazino group of the target compound participates in condensation with aldehydes/ketones to form hydrazones and in [4+2] cyclocondensation with dimethyl acetylenedicarboxylate (DMAD) to yield pyridazino[4,5-c]pyridazinones, as established with the general class of 5-hydrazinopyridazin-3(2H)-ones [1]. In contrast, the 5-hydroxy analog undergoes O-alkylation with halomethyl-oxadiazoles, forming ether-linked products, a fundamentally different reaction manifold that does not access hydrazone chemical space [2]. The 5-chloro analog (2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone, CAS 84956-71-8) can serve as a precursor to the hydrazino compound through nucleophilic substitution with hydrazine, but this additional synthetic step introduces regioselectivity challenges and typically yields mixtures requiring chromatographic separation.

Hydrazone Formation Cyclocondensation Heterocycle Synthesis

Certified Mass Spectrum for Identity Confirmation

The electron-ionization (EI) mass spectrum of 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone is included in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library, providing a certified reference for GC-MS identification [1]. This is a definitive analytical anchor that can be used to verify compound identity upon receipt or after storage. No equivalent entry in a curated mass spectral library could be identified for the 2-tert-butyl-4-chloro-5-hydroxy analog or the 2-(3-chlorophenyl) hydrazino analog [2].

Mass Spectrometry Spectral Library Identity Assurance

Cold-Chain Storage and Functional-Group Lability

The manufacturer specifies storage at 2–8°C for 2-(tert-butyl)-4-chloro-5-hydrazino-3(2H)-pyridazinone . This requirement contrasts with the 5-hydroxy analog, which is stored at ambient temperature . The mandated cold-chain storage is consistent with the known propensity of free hydrazine functionalities to undergo oxidative degradation, azo formation, or autocondensation pathways that are absent in the hydroxy-bearing scaffold. The implication is that the hydrazino compound demands more rigorous logistics planning during procurement and inventory management.

Stability Storage Hydrazine Reactivity

Recommended Procurement-Centric Application Scenarios


Hydrazone Library Synthesis for Hit Expansion

The free hydrazino group at C5 reacts directly with aldehyde and ketone building blocks to generate hydrazone libraries without the need for activation or protecting-group chemistry. This is supported by the class-level reactivity of 5-hydrazinopyridazin-3(2H)-ones documented in heterocyclization studies [1]. Researchers who purchase the pre-formed hydrazino compound avoid the regioselectivity and purification challenges associated with converting the 4,5-dichloro precursor, saving one synthetic step and reducing the risk of generating inactive regioisomers. The NLT 98% purity and ISO quality documentation support reproducible library synthesis in lead-optimisation workflows.

Agrochemical Scaffold Diversification

Pyridazinone cores are established pharmacophores in insecticides and acaricides, with 5-acylhydrazino derivatives exhibiting insecticidal activity against Aphis fabae (lethal rate: 73.9% at 500 mg/L for a representative analog) [2]. The target compound provides a direct entry point for synthesizing novel 5-acylhydrazino or 5-hydrazono variants that diverge from the classical 5-alkoxy series accessed from the 5-hydroxy precursor [3]. The presence of both a chloro leaving group at C4 and a hydrazino nucleophile at C5 enables sequential orthogonal functionalization, a synthetic advantage over the symmetric dichloro analog.

GC-MS Reference Standard for Reaction Monitoring

The inclusion of a verified electron-ionization mass spectrum in the Wiley Registry of Mass Spectral Data 2023 [4] makes this compound a ready-to-use reference standard for GC-MS-based reaction monitoring and quality control. Procurement of this characterized lot eliminates the need for in-house synthesis and independent structural validation of a reference sample, reducing the setup time for analytical methods in both academic and industrial laboratories.

Cyclocondensation Methodology Development

The hydrazino-pyridazinone scaffold has been shown to undergo novel cyclization with rearrangement when treated with activated alkynes, yielding pyridazino[4,5-c]pyridazinones [1]. The tert-butyl group at N2 provides steric bulk that may influence regiochemical outcomes relative to N-methyl or N-aryl analogs, making this compound a valuable substrate for systematic investigations of substituent effects on cyclocondensation regioselectivity and yield.

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